molecular formula C15H17N5O3 B11055931 Propan-2-yl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11055931
M. Wt: 315.33 g/mol
InChI Key: ZTEVICYNQIKUFU-UHFFFAOYSA-N
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Description

Propan-2-yl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, and a hydroxyphenyl group attached to the tetrazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is formed by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of a suitable aldehyde with a guanidine derivative.

    Fusion of the Tetrazole and Pyrimidine Rings: The tetrazole and pyrimidine rings are fused together through a cyclization reaction involving a suitable linker.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction using a hydroxyphenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Propan-2-yl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of signaling pathways and cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the tetrazole and pyrimidine rings, which imparts specific chemical and biological properties not found in similar compounds. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

propan-2-yl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H17N5O3/c1-8(2)23-14(22)12-9(3)16-15-17-18-19-20(15)13(12)10-4-6-11(21)7-5-10/h4-8,13,21H,1-3H3,(H,16,17,19)

InChI Key

ZTEVICYNQIKUFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)OC(C)C

Origin of Product

United States

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